molecular formula C26H22F2N4O2 B10930940 3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930940
M. Wt: 460.5 g/mol
InChI Key: TXZAMJOVSAGODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with cyclopropyl groups and a difluoromethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions. The introduction of cyclopropyl groups can be accomplished via cyclopropanation reactions using diazo compounds and transition metal catalysts. The difluoromethoxyphenyl group is usually introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxyphenyl group, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy derivatives.

Scientific Research Applications

3,6-Dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dicyclopropyl-N~4~-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 3,6-Dicyclopropyl-N~4~-[4-(trifluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 3,6-dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its difluoromethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C26H22F2N4O2

Molecular Weight

460.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H22F2N4O2/c27-26(28)34-19-12-10-17(11-13-19)29-25(33)20-14-21(15-6-7-15)30-24-22(20)23(16-8-9-16)31-32(24)18-4-2-1-3-5-18/h1-5,10-16,26H,6-9H2,(H,29,33)

InChI Key

TXZAMJOVSAGODC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=C(C=C4)OC(F)F)C(=NN3C5=CC=CC=C5)C6CC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.